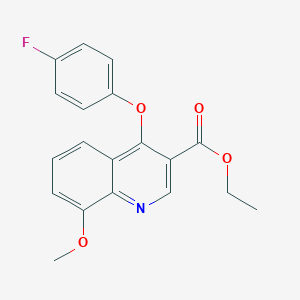![molecular formula C20H15N3O2S B2354815 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)
3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C20H15N3O2S. It has a molecular weight of 361.42 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a thiazolo[5,4-b]pyridine ring via a methoxy group . The compound’s structure can be analyzed using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) .Wissenschaftliche Forschungsanwendungen
Potential Antimicrobial and Antifungal Applications
Compounds with similar structural features have been evaluated for their antimicrobial and antifungal properties. For instance, benzamide derivatives with substituted benzene rings have shown significant activity against bacterial and fungal strains. The presence of thiazolo and pyridin groups in these compounds contributes to their efficacy as antimicrobials, suggesting potential applications of 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in developing new antimicrobial agents (B. Priya et al., 2006; D. Bikobo et al., 2017).
Anticancer Research
Benzamide derivatives have also been explored for their potential in anticancer research. The synthesis of new compounds, such as those containing pyrrolidinyl and quinazolinone groups, has led to findings of significant cytotoxic effects toward various cancer cell lines. This suggests that this compound could be valuable in the synthesis of novel anticancer agents, contributing to the search for more effective treatments (M. Hour et al., 2007).
Chemical Sensor Development
Research on benzamide derivatives has extended into the development of chemical sensors. Compounds with thiazolo and pyridin groups have been used in constructing selective sensors, such as those for detecting metal ions. These findings highlight the potential of this compound in the field of analytical chemistry, where it could be used to design sensitive and selective sensors for environmental monitoring or medical diagnostics (L. Hajiaghababaei et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” and similar compounds could involve further exploration of their inhibitory activity against PI3K and other kinases . This could potentially lead to the development of new therapeutic agents for diseases such as cancer .
Wirkmechanismus
Target of Action
The primary target of 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is sirtuin , a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity . Sirtuins play a key role in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
As a sirtuin modulator , this compound interacts with its targets by binding to the sirtuin proteins, thereby modulating their activity . This modulation can lead to various changes in cellular processes, including gene expression, cell cycle progression, and metabolic reactions .
Biochemical Pathways
Given its role as a sirtuin modulator, it is likely to impact pathways related to aging, inflammation, and cellular stress .
Result of Action
The modulation of sirtuin activity by this compound can lead to a wide variety of cellular effects. It has been suggested that this compound could be used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, and cancer .
Eigenschaften
IUPAC Name |
3-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-16-8-3-5-13(12-16)18(24)22-15-7-2-6-14(11-15)19-23-17-9-4-10-21-20(17)26-19/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQJHXYDFDWJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide](/img/structure/B2354733.png)
![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)

![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
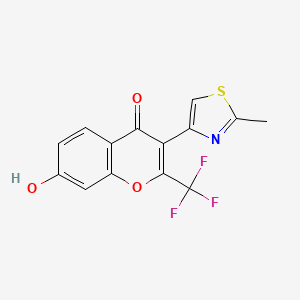
![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
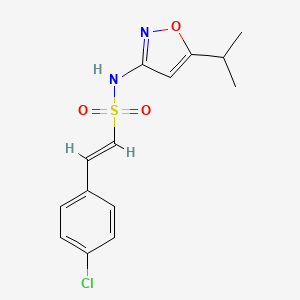
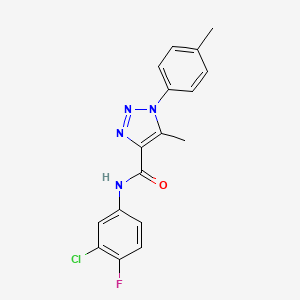
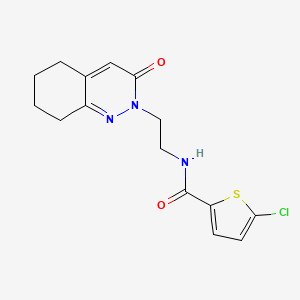
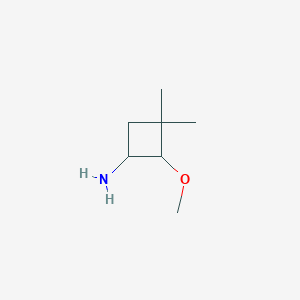
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)

